molecular formula C11H9NO3 B3123874 Naphthalen-1-yl hydroxycarbamate CAS No. 31335-33-8

Naphthalen-1-yl hydroxycarbamate

Cat. No.: B3123874
CAS No.: 31335-33-8
M. Wt: 203.19 g/mol
InChI Key: QGQGWBYPKGXXQT-UHFFFAOYSA-N
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Description

Naphthalen-1-yl hydroxycarbamate is an organic compound that belongs to the class of naphthalene derivatives Naphthalene itself is a polycyclic aromatic hydrocarbon consisting of two fused benzene rings this compound is characterized by the presence of a hydroxycarbamate group attached to the naphthalene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of naphthalen-1-yl hydroxycarbamate typically involves the reaction of naphthalene derivatives with hydroxycarbamate precursors. One common method includes the reaction of naphthalene-1-ol with isocyanates under controlled conditions to form the hydroxycarbamate group. The reaction is usually carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction pathways as in laboratory settings. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

Naphthalen-1-yl hydroxycarbamate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form naphthalen-1-yl carbamate derivatives.

    Reduction: Reduction reactions can convert the hydroxycarbamate group to other functional groups.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the naphthalene ring, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under specific conditions to achieve desired substitutions.

Major Products Formed

The major products formed from these reactions include various substituted naphthalenes, naphthalen-1-yl carbamates, and other functionalized derivatives, depending on the reaction conditions and reagents used.

Scientific Research Applications

Naphthalen-1-yl hydroxycarbamate has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of drugs targeting specific biological pathways.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of naphthalen-1-yl hydroxycarbamate involves its interaction with specific molecular targets and pathways. The hydroxycarbamate group can form hydrogen bonds and other interactions with biological molecules, influencing their activity. The compound may inhibit or activate enzymes, receptors, or other proteins, leading to various biological effects.

Comparison with Similar Compounds

Naphthalen-1-yl hydroxycarbamate can be compared with other naphthalene derivatives such as:

  • Naphthalene-1-yl carbamate
  • Naphthalene-2-yl hydroxycarbamate
  • Naphthalene-1-yl phenylcarbamate

These compounds share similar structural features but differ in their functional groups and specific properties. This compound is unique due to its specific hydroxycarbamate group, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

naphthalen-1-yl N-hydroxycarbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9NO3/c13-11(12-14)15-10-7-3-5-8-4-1-2-6-9(8)10/h1-7,14H,(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QGQGWBYPKGXXQT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2OC(=O)NO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00281014
Record name naphthalen-1-yl hydroxycarbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00281014
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

203.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

31335-33-8
Record name NSC19715
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=19715
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name naphthalen-1-yl hydroxycarbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00281014
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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